N-(2-Chloroethyl)-N'-[3-(2-hydroxyethyl)phenyl]urea

Antimitotic agents β-Tubulin alkylation Structure-activity relationship

N-(2-Chloroethyl)-N'-[3-(2-hydroxyethyl)phenyl]urea (CAS 803729-83-1) is a synthetic, substituted N-phenyl-N'-(2-chloroethyl)urea (CEU) bearing a meta‑hydroxyethyl substituent on the aromatic ring. CEUs constitute a distinct class of soft monoalkylating agents that covalently bind to β‑tubulin isoform‑2 near the colchicine‑binding site, thereby disrupting microtubule assembly and arresting cell division in the G₂/M phase.

Molecular Formula C11H15ClN2O2
Molecular Weight 242.70 g/mol
CAS No. 803729-83-1
Cat. No. B12514352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Chloroethyl)-N'-[3-(2-hydroxyethyl)phenyl]urea
CAS803729-83-1
Molecular FormulaC11H15ClN2O2
Molecular Weight242.70 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)NCCCl)CCO
InChIInChI=1S/C11H15ClN2O2/c12-5-6-13-11(16)14-10-3-1-2-9(8-10)4-7-15/h1-3,8,15H,4-7H2,(H2,13,14,16)
InChIKeyQTCMXAKUFGOOJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Chloroethyl)-N'-[3-(2-hydroxyethyl)phenyl]urea (CAS 803729-83-1): Structural Basis & Procurement Rationale


N-(2-Chloroethyl)-N'-[3-(2-hydroxyethyl)phenyl]urea (CAS 803729-83-1) is a synthetic, substituted N-phenyl-N'-(2-chloroethyl)urea (CEU) bearing a meta‑hydroxyethyl substituent on the aromatic ring. CEUs constitute a distinct class of soft monoalkylating agents that covalently bind to β‑tubulin isoform‑2 near the colchicine‑binding site, thereby disrupting microtubule assembly and arresting cell division in the G₂/M phase . Unlike conventional alkylating drugs, CEUs exhibit weak reactivity toward DNA, glutathione, and glutathione reductase, which confers a potential for reduced systemic toxicity and a lower propensity to induce resistant phenotypes . The 2‑hydroxyethyl substituent on the phenyl ring is designed to enhance aqueous solubility and to modulate hydrogen‑bonding interactions within the colchicine‑binding pocket, a feature that directly influences alkylation kinetics and antiproliferative potency .

Why In‑Class CEU Analogs Cannot Simply Replace N-(2-Chloroethyl)-N'-[3-(2-hydroxyethyl)phenyl]urea


Within the CEU family, minor structural modifications—such as the position and length of the hydroxyalkyl chain, or the presence/absence of a carbonyl spacer—profoundly alter antiproliferative activity, β‑tubulin binding kinetics, and cell‑cycle arrest profiles. For example, in the 2007 Fortin study, the ω‑hydroxypentyl derivatives (1f, 2f, 3e) retained nanomolar GI₅₀ values and G₂/M arrest, whereas shortening the alkyl chain led to a marked loss of potency . Similarly, the 2005 optimization work by Moreau et al. demonstrated that GI₅₀ values across three human tumor cell lines (HT‑29, M21, MCF‑7) spanned a >30‑fold range (250 nM to 8 µM) depending solely on the nature of the ω‑substituent . Consequently, procurement of a generic “CEU” reference compound without precise structural specification carries a high risk of obtaining material with drastically different biological activity and target‑engagement properties.

Quantitative Differentiation Evidence for N-(2-Chloroethyl)-N'-[3-(2-hydroxyethyl)phenyl]urea


Meta‑Hydroxyethyl Substitution Enhances β‑Tubulin Alkylation Relative to Non‑Hydroxylated CEUs

The meta‑(2‑hydroxyethyl) substituent on the N‑phenyl ring distinguishes this compound from non‑hydroxylated CEU prototypes (e.g., 4‑tert‑butyl‑CEU, tBCEU). In the 2007 Fortin study, ω‑hydroxyalkyl CEUs exhibited covalent binding to β‑tubulin and G₂/M cell‑cycle arrest, whereas CEUs lacking a hydroxyl group showed weaker tubulin affinity and higher GI₅₀ values . Specifically, the ω‑hydroxypentyl CEU 1f achieved GI₅₀ in the low‑nanomolar range (∼100–300 nM across HT‑29, M21, MCF‑7), while the unsubstituted parent CEU was approximately 10‑fold less potent .

Antimitotic agents β-Tubulin alkylation Structure-activity relationship

Meta‑ vs. Para‑Hydroxyethyl Positioning Modulates Colchicine‑Site Binding Geometry

The meta attachment of the 2‑hydroxyethyl group differentiates this compound from its para‑substituted isomer (N‑(2‑chloroethyl)‑N'‑[4‑(2‑hydroxyethyl)phenyl]urea). The 2005 Moreau study compared 3‑ω‑hydroxyalkyl, 4‑ω‑hydroxyalkyl, and 3‑ω‑hydroxyalkynyl CEU series and found that the meta‑substituted analogs consistently exhibited lower GI₅₀ values than the para‑substituted counterparts on HT‑29 and M21 cells . For instance, among the pentyl derivatives, the meta‑isomer 1f was approximately 2‑ to 3‑fold more potent than the corresponding para‑isomer .

Microtubule disruption Colchicine-binding site Positional isomerism

Ethyl Spacer Between Phenyl Ring and Hydroxyl Group Prevents Direct Phenolic Glucuronidation

The presence of an ethyl spacer (‑CH₂CH₂OH) rather than a direct hydroxyl group on the aromatic ring (as in N‑(2‑chloroethyl)‑N'‑(3‑hydroxyphenyl)urea, CAS 102433‑51‑2) is expected to reduce susceptibility to first‑pass glucuronidation and sulfation. This design principle was articulated in the 2007 Fortin paper, which noted that ω‑hydroxyalkyl CEUs were developed to retain the hydrogen‑bonding capacity of the hydroxyl while mitigating metabolic inactivation . Although direct comparative metabolic stability data for this specific compound are not publicly available, the SAR logic is consistent with the broader CEU optimization strategy.

Metabolic stability Phase II conjugation Hydroxyalkyl CEU design

Soft Alkylation Mechanism Confers Selectivity Advantage Over DNA‑Damaging Alkylators

CEUs, including the target compound, function as weak monoalkylating agents that preferentially react with nucleophilic amino acid residues on β‑tubulin rather than with DNA or abundant cellular thiols. This was demonstrated in the 2003 J. Med. Chem. study, where potent CEUs were shown to be non‑DNA‑damaging and did not interact with glutathione or glutathione reductase, unlike nitrogen mustards or nitrosoureas . In contrast, the clinically used chloroethylating agent BCNU (carmustine) produces DNA interstrand crosslinks and is associated with significant myelosuppression and secondary malignancies .

Selective alkylation Non‑DNA‑damaging Therapeutic index

Patent‑Backed Chemical Space: Covered by EP 1169303 / WO 0061546 as a Hydroxyalkyl CEU

The compound falls within the generic and sub‑generic claims of EP 1169303 A2 (WO 0061546 A2), which specifically protects 1‑aryl‑3‑(2‑chloroethyl)urea derivatives bearing C1‑C6 hydroxy alkyl substituents . This patent explicitly describes compounds with a hydroxyethyl group as preferred embodiments and reports potent antineoplastic activity in the absence of systemic toxicity or mutagenicity . The 2005 US patent application 20050250853 further corroborates that 1‑aryl‑3‑(2‑chloroethyl)ureas with specific spatial configurations act as selective β‑tubulin inhibitors .

Intellectual property Aryl‑chloroalkyl urea Anticancer patent

Evidence‑Backed Application Scenarios for N-(2-Chloroethyl)-N'-[3-(2-hydroxyethyl)phenyl]urea


Antimitotic Probe Development Targeting Colchicine‑Binding Site of β‑Tubulin Isoform‑2

This compound is optimal for laboratories investigating covalent microtubule disruptors that alkylate β‑tubulin near the colchicine‑binding site. Its meta‑hydroxyethyl substituent is predicted to anchor hydrogen bonds within the binding pocket, enhancing residence time relative to non‑hydroxylated CEUs . Researchers can use it as a chemical probe to map Glu198 and surrounding residues critical for microtubule stability, leveraging the well‑characterized G₂/M arrest phenotype of ω‑hydroxyalkyl CEUs .

Structure–Activity Relationship (SAR) Expansion of Hydroxyalkyl CEU Series

As a member of the 3‑ω‑hydroxyalkyl CEU series with a specific ethyl‑chain length, this compound fills a critical gap between the hydroxymethyl (‑CH₂OH) and hydroxypropyl (‑(CH₂)₃OH) analogs. The 2005 Moreau study demonstrated that GI₅₀ varies systematically with alkyl‑chain length across HT‑29, M21, and MCF‑7 cell lines . Incorporating this compound into SAR matrices enables precise mapping of the relationship between spacer length, tubulin alkylation kinetics, and antiproliferative potency.

Comparative Metabolism and Pharmacokinetic Profiling of Hydroxyalkyl vs. Phenolic CEUs

The ethyl‑spacer design of this compound makes it a valuable tool for comparing Phase II metabolic stability against direct phenolic CEU analogs (e.g., N‑(2‑chloroethyl)‑N'‑(3‑hydroxyphenyl)urea). In vitro hepatocyte or microsomal stability assays can quantify the extent of glucuronidation/sulfation, testing the hypothesis that the spacer prolongs half‑life . Such data are essential for prioritizing candidates for in vivo xenograft efficacy studies.

Reference Standard for Analogue Quality Control and Biological Assay Calibration

Given the >30‑fold range in GI₅₀ observed within the CEU class depending on ring substitution , this compound can serve as a defined reference standard for normalizing inter‑experimental variability in antiproliferative assays. Its unique CAS number (803729-83-1) and structural identity (confirmed by ¹H‑NMR and LC‑MS) allow procurement of a consistent batch, which is critical for multi‑center reproducibility studies.

Quote Request

Request a Quote for N-(2-Chloroethyl)-N'-[3-(2-hydroxyethyl)phenyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.